Cas no 1261569-27-0 (3-(2'-Bromo-5'-(difluoromethoxy)phenyl)propionaldehyde)

3-(2'-Bromo-5'-(difluoromethoxy)phenyl)propionaldehyde is a specialized organic compound featuring a bromo-substituted phenyl ring with a difluoromethoxy group at the 5-position and a propionaldehyde side chain. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing complex molecules requiring selective functionalization. The presence of both bromine and difluoromethoxy groups enhances its reactivity in cross-coupling reactions, while the aldehyde moiety offers versatility for further derivatization. Its well-defined molecular architecture ensures consistent performance in multistep synthetic routes, making it a preferred choice for researchers developing bioactive compounds. The compound is typically handled under controlled conditions due to its sensitivity.
3-(2'-Bromo-5'-(difluoromethoxy)phenyl)propionaldehyde structure
1261569-27-0 structure
Product name:3-(2'-Bromo-5'-(difluoromethoxy)phenyl)propionaldehyde
CAS No:1261569-27-0
MF:C10H9BrF2O2
MW:279.078069448471
CID:4989431

3-(2'-Bromo-5'-(difluoromethoxy)phenyl)propionaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-(2'-Bromo-5'-(difluoromethoxy)phenyl)propionaldehyde
    • Inchi: 1S/C10H9BrF2O2/c11-9-4-3-8(15-10(12)13)6-7(9)2-1-5-14/h3-6,10H,1-2H2
    • InChI Key: IJLVKLOFYRZJLB-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C=C1CCC=O)OC(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 202
  • XLogP3: 3.2
  • Topological Polar Surface Area: 26.3

3-(2'-Bromo-5'-(difluoromethoxy)phenyl)propionaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013000376-1g
3-(2'-Bromo-5'-(difluoromethoxy)phenyl)propionaldehyde
1261569-27-0 97%
1g
$1490.00 2023-09-03
Alichem
A013000376-500mg
3-(2'-Bromo-5'-(difluoromethoxy)phenyl)propionaldehyde
1261569-27-0 97%
500mg
$863.90 2023-09-03
Alichem
A013000376-250mg
3-(2'-Bromo-5'-(difluoromethoxy)phenyl)propionaldehyde
1261569-27-0 97%
250mg
$484.80 2023-09-03

Additional information on 3-(2'-Bromo-5'-(difluoromethoxy)phenyl)propionaldehyde

Introduction to 3-(2'-Bromo-5'-(difluoromethoxy)phenyl)propionaldehyde (CAS No: 1261569-27-0)

3-(2'-Bromo-5'-(difluoromethoxy)phenyl)propionaldehyde, identified by the CAS number 1261569-27-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound features a unique structural motif consisting of a propionaldehyde moiety linked to a brominated and difluoromethoxy-substituted phenyl ring. The presence of both bromine and difluoromethoxy groups makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

The< strong>Bromo-5'-(difluoromethoxy)phenyl moiety is particularly noteworthy due to its potential in influencing the electronic and steric properties of the molecule. The bromine atom, being an electron-withdrawing group, can modulate the reactivity of the adjacent functional groups, while the difluoromethoxy group introduces both electron-donating and steric effects. This combination makes 3-(2'-Bromo-5'-(difluoromethoxy)phenyl)propionaldehyde a valuable building block for constructing pharmacophores with tailored properties.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds featuring halogenated aromatic rings. The< strong>Bromo-5'-(difluoromethoxy)phenyl scaffold has been investigated for its role in various biological pathways, including kinase inhibition and modulation of neurotransmitter receptors. For instance, derivatives of this structure have shown promise in preclinical studies as inhibitors of tyrosine kinases, which are implicated in cancer progression. The propionaldehyde group further extends the utility of this compound by providing a site for further functionalization, allowing for the synthesis of more complex derivatives with enhanced biological activity.

The synthesis of 3-(2'-Bromo-5'-(difluoromethoxy)phenyl)propionaldehyde involves multi-step organic transformations that highlight its synthetic complexity. Typically, the process begins with the preparation of a brominated phenol derivative, which is then subjected to selective fluorination and subsequent alkylation with propionaldehyde. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, may be employed to achieve high yields and purity. The precise control over reaction conditions is crucial to ensure the formation of the desired product without unwanted side reactions.

The pharmacological evaluation of 3-(2'-Bromo-5'-(difluoromethoxy)phenyl)propionaldehyde has revealed several interesting properties. In vitro studies have demonstrated its ability to interact with specific protein targets, leading to potential therapeutic effects. For example, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby disrupting signaling pathways that are critical for cell proliferation and survival. Additionally, preliminary data suggest that this compound may exhibit anti-inflammatory properties by modulating cytokine production and immune cell function.

The< strong>difluoromethoxy group plays a pivotal role in determining the pharmacokinetic profile of 3-(2'-Bromo-5'-(difluoromethoxy)phenyl)propionaldehyde. Fluoro substitution is a well-documented strategy in drug design, often used to enhance metabolic stability and improve oral bioavailability. The presence of two fluorine atoms at the 5-position of the phenyl ring increases the lipophilicity of the molecule, facilitating its absorption across biological membranes. Furthermore, fluorine atoms can influence electronic distributions within the molecule, affecting both binding affinity and metabolic degradation.

In conclusion, 3-(2'-Bromo-5'-(difluoromethoxy)phenyl)propionaldehyde (CAS No: 1261569-27-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a valuable intermediate for synthesizing novel therapeutic agents with potential applications in oncology and inflammation management. Ongoing research continues to explore its full pharmacological spectrum and optimize synthetic methodologies for large-scale production. As our understanding of molecular interactions grows, compounds like 3-(2'-Bromo-5'-(difluoromethoxy)phenyl)propionaldehyde are poised to play a crucial role in next-generation drug development.

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